S-[3-(Phenylsulfanyl)propyl] diethylcarbamothioate
Description
S-[3-(Phenylsulfanyl)propyl] diethylcarbamothioate is an organic compound that features a sulfanyl group attached to a phenyl ring and a diethylcarbamothioate moiety
Properties
CAS No. |
62850-35-5 |
|---|---|
Molecular Formula |
C14H21NOS2 |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
S-(3-phenylsulfanylpropyl) N,N-diethylcarbamothioate |
InChI |
InChI=1S/C14H21NOS2/c1-3-15(4-2)14(16)18-12-8-11-17-13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3 |
InChI Key |
UBXNOFNZKKKKLC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)SCCCSC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[3-(Phenylsulfanyl)propyl] diethylcarbamothioate typically involves the reaction of 3-(phenylsulfanyl)propylamine with diethylcarbamothioyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a low temperature to control the reaction rate. The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
S-[3-(Phenylsulfanyl)propyl] diethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur species.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
S-[3-(Phenylsulfanyl)propyl] diethylcarbamothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-[3-(Phenylsulfanyl)propyl] diethylcarbamothioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
S-[3-(Phenylsulfanyl)propyl] diethylcarbamothioate: Unique due to the presence of both a sulfanyl group and a diethylcarbamothioate moiety.
S-[3-(Phenylsulfanyl)propyl] methylcarbamothioate: Similar structure but with a methyl group instead of diethyl.
S-[3-(Phenylsulfanyl)propyl] ethylcarbamothioate: Similar structure but with an ethyl group instead of diethyl.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
